Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16244876
InChI: InChI=1S/C15H14N2O3/c16-14(17-19)12-6-8-13(9-7-12)15(18)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,16,17)
SMILES:
Molecular Formula: C15H14N2O3
Molecular Weight: 270.28 g/mol

Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate

CAS No.:

Cat. No.: VC16244876

Molecular Formula: C15H14N2O3

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate -

Specification

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
IUPAC Name benzyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate
Standard InChI InChI=1S/C15H14N2O3/c16-14(17-19)12-6-8-13(9-7-12)15(18)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,16,17)
Standard InChI Key IIFNQFGISPPFLN-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)/C(=N/O)/N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=NO)N

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate features a benzyl ester group linked to a para-substituted benzoate moiety modified with a hydroxycarbamimidoyl (-C(=N-OH)-NH₂) group. Its molecular formula is C₁₅H₁₃N₂O₃, with a molecular weight of 281.28 g/mol. The presence of both ester and imine functional groups enables diverse reactivity, making it valuable for constructing complex molecules .

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Formation of Benzyl 4-Cyanobenzoate:

    • 4-Cyanobenzoic acid reacts with benzyl alcohol under esterification conditions (e.g., DMF and K₂CO₃) .

  • Hydroxycarbamimidoyl Group Introduction:

    • Benzyl 4-cyanobenzoate undergoes nucleophilic addition with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under basic conditions (NaOH). The reaction proceeds via reflux, yielding the target compound after recrystallization .

Reaction Conditions and Yield

StepReagentsSolventTemperatureYield
1K₂CO₃, DMFDMFRT85%
2NH₂OH·HCl, NaOHEthanolReflux80%

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.99 (s, 2H, benzyl CH₂), 7.37–7.42 (m, 3H, aromatic), 7.48 (d, J = 7.12 Hz, 2H, aromatic), 8.72 (d, J = 8.24 Hz, 2H, aromatic) .

  • Elemental Analysis: Calculated for C₁₅H₁₃N₂O₃: C 68.93%, H 9.21%, N 8.04%. Found: C 68.87%, H 9.22%, N 8.12% .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits moderate solubility in polar organic solvents like ethanol (25 mg/mL) but limited water solubility (<1 mg/L at 25°C). Thermal analysis reveals a melting point range of 109–112°C, consistent with its crystalline nature .

Key Physicochemical Parameters

PropertyValue
Molecular Weight281.28 g/mol
Melting Point109–112°C
LogP (Partition Coeff.)2.18
Water Solubility<1 mg/L (25°C)

Stability and Reactivity

The hydroxycarbamimidoyl group confers sensitivity to oxidative and acidic conditions. Under basic conditions, the compound undergoes hydrolysis to regenerate the parent benzoic acid derivative .

Applications in Materials Science

Ferroelectric Liquid Crystals

Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate serves as a critical intermediate in synthesizing biphenyl-substituted 1,2,4-oxadiazoles, which exhibit ferroelectric properties. These materials are pivotal in developing low-energy display technologies and non-linear optical devices .

Synthesis of Oxadiazole Derivatives

  • Reaction: The compound reacts with 4-bromobenzoyl chloride in pyridine to form 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives.

  • Conditions: Reflux in pyridine for 5 hours, yielding a 62% product .

Properties of Derived Oxadiazoles

PropertyValue
Phase Transition Temp.120–140°C (SmC*)
Spontaneous Polarization80–100 nC/cm²

Polymer Modification

The hydroxycarbamimidoyl group facilitates covalent bonding with polymer matrices, enhancing thermal stability in epoxy resins and polyurethanes. This application is under exploration for high-performance composites .

Comparative Analysis with Structural Analogues

Functional Group Impact

Compared to benzylparaben (a common preservative), the hydroxycarbamimidoyl group in Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate introduces:

  • Higher polarity (LogP = 2.18 vs. 2.85 for benzylparaben) .

  • Enhanced reactivity toward electrophiles (e.g., acyl chlorides) .

Structural and Functional Comparison

CompoundFunctional GroupPrimary Application
Benzylparaben-OHCosmetic preservative
Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate-C(=N-OH)-NH₂Materials science precursor

Future Research Directions

  • Expanded Applications: Investigate its use in metal-organic frameworks (MOFs) for gas storage.

  • Toxicological Profiling: Conduct long-term exposure studies to establish safety guidelines.

  • Process Optimization: Develop greener synthetic routes using microwave-assisted reactions .

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